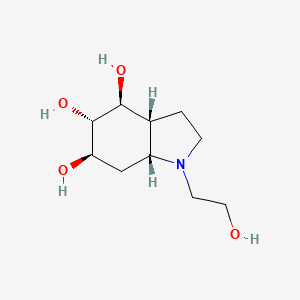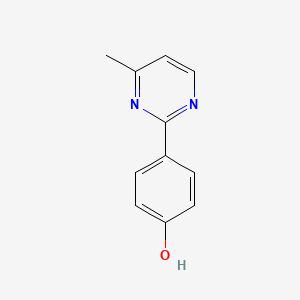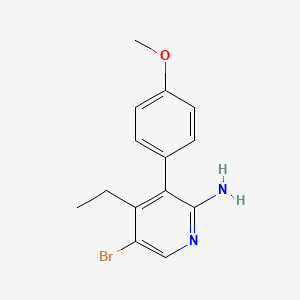![molecular formula C12H9FN4 B13103842 2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B13103842.png)
2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the fluorophenyl group enhances the compound’s pharmacokinetic properties, making it a valuable candidate for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine can be achieved through a microwave-mediated, catalyst-free method. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction is typically carried out under microwave irradiation at 140°C, resulting in high yields within a short reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests its potential for industrial application. The method’s efficiency and eco-friendliness make it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole ring or the fluorophenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions can introduce various functional groups to the fluorophenyl moiety.
Aplicaciones Científicas De Investigación
2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets. The compound is known to act as an inhibitor of certain enzymes, such as Janus kinase 1 and Janus kinase 2 . By inhibiting these enzymes, the compound can modulate various signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Exhibits significant enzyme inhibition activities and is used in drug design.
Uniqueness
2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine is unique due to the presence of the fluorophenyl group, which enhances its pharmacokinetic properties. This makes it a valuable candidate for drug development compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H9FN4 |
|---|---|
Peso molecular |
228.22 g/mol |
Nombre IUPAC |
2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine |
InChI |
InChI=1S/C12H9FN4/c13-10-4-2-1-3-9(10)12-15-11-7-8(14)5-6-17(11)16-12/h1-7H,14H2 |
Clave InChI |
VFNARCIMSOMHEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NN3C=CC(=CC3=N2)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-3-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B13103763.png)

![5,6-Dibromobenzo[d]thiazol-2(3H)-one](/img/structure/B13103770.png)







![7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B13103808.png)



